molecular formula C14H14N2O2 B12966319 4-([2,2'-Bipyridin]-4-yl)butanoic acid

4-([2,2'-Bipyridin]-4-yl)butanoic acid

Cat. No.: B12966319
M. Wt: 242.27 g/mol
InChI Key: UBACQSVZNLKDIF-UHFFFAOYSA-N
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Description

4-([2,2'-Bipyridin]-4-yl)butanoic acid (CAS 114527-28-5) is a bipyridine derivative featuring a butanoic acid substituent at the 4-position of the bipyridine core. Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. The compound’s structure combines the chelating properties of the 2,2'-bipyridine moiety with the carboxylic acid group, enabling applications in coordination chemistry and materials science. It is frequently utilized as a ligand in ruthenium-based photocatalysts and luminescent complexes due to its strong metal-binding capacity .

Synthetically, this compound can be prepared via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of related ditopic ligands involving 2,2'-bipyridyl-4-boronic acid intermediates . Its purity and stability make it suitable for advanced catalytic systems and biomedical research.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12/h1-2,5,7-10H,3-4,6H2,(H,17,18)

InChI Key

UBACQSVZNLKDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([2,2’-Bipyridin]-4-yl)butanoic acid typically involves the coupling of a bipyridine derivative with a butanoic acid precursor. One common method is the use of a Suzuki coupling reaction, where a halogenated bipyridine reacts with a butanoic acid boronic acid ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-([2,2’-Bipyridin]-4-yl)butanoic acid.

Chemical Reactions Analysis

Types of Reactions: 4-([2,2’-Bipyridin]-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bipyridine moiety can be reduced under specific conditions to yield different products.

    Substitution: The bipyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce bipyridine derivatives with altered electronic properties.

Scientific Research Applications

4-([2,2’-Bipyridin]-4-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its bipyridine moiety.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4-([2,2’-Bipyridin]-4-yl)butanoic acid involves its interaction with molecular targets through its bipyridine and carboxylic acid groups. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
4-([2,2'-Bipyridin]-4-yl)butanoic acid C₁₄H₁₄N₂O₂ 242.28 Bipyridine, carboxylic acid Metal complexes, photocatalysts
4-(2-Pyridinyl)butanoic acid (CAS 102879-51-6) C₉H₁₁NO₂ 165.19 Pyridine, carboxylic acid Organic synthesis, intermediates
4-(4-Biphenylyl)butanoic acid (CAS 6057-60-9) C₁₆H₁₆O₂ 240.30 Biphenyl, carboxylic acid Polymer additives, surfactants
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.67 Phenoxy, carboxylic acid Herbicide (auxin mimic)
2,2′-Bipyridyl-4-boronic acid (CAS 219609-65-1) C₁₀H₉BN₂O₂ 200.01 Bipyridine, boronic acid Suzuki coupling intermediates

Functional and Application Differences

Chelation and Metal-Binding Capacity

  • This compound: The bipyridine moiety provides two nitrogen donors, enabling strong octahedral coordination with transition metals like Ru(II) and Ir(III). This property is critical in photocatalysts such as Ru(4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid)₃₂ (CAS 1937267-73-6), which exhibits high efficiency in light-driven reactions .
  • 4-(2-Pyridinyl)butanoic acid: With only one pyridine ring, its metal-binding ability is weaker, limiting its use to simpler coordination systems or organic intermediates .

Solubility and Reactivity

  • The bipyridine core in the target compound enhances solubility in polar solvents (e.g., DMF, acetonitrile) compared to 4-(4-Biphenylyl)butanoic acid, which is more hydrophobic due to its non-polar biphenyl group .
  • The boronic acid derivative (2,2′-bipyridyl-4-boronic acid) serves as a key intermediate in cross-coupling reactions, whereas the carboxylic acid group in the target compound facilitates conjugation to biomolecules or polymers .

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